![molecular formula C14H10BrNO6S B2528572 2-Bromo-5-[(2-carboxyphenyl)sulfamoyl]benzoic acid CAS No. 37088-38-3](/img/structure/B2528572.png)

2-Bromo-5-[(2-carboxyphenyl)sulfamoyl]benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

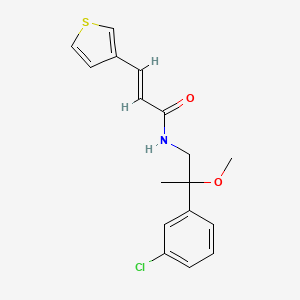

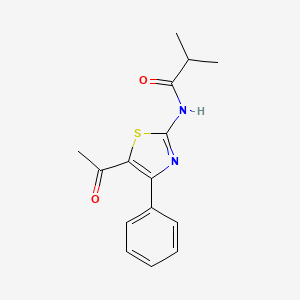

2-Bromo-5-[(2-carboxyphenyl)sulfamoyl]benzoic acid is a chemical compound with the molecular formula C14H10BrNO6S . It has an average mass of 400.201 Da and a monoisotopic mass of 398.941223 Da . This compound is not intended for human or veterinary use and is usually available for research use.

Molecular Structure Analysis

The molecular structure of 2-Bromo-5-[(2-carboxyphenyl)sulfamoyl]benzoic acid can be analyzed using various spectroscopic techniques. The exact structure would be determined based on these spectroscopic data and confirmed by comparison with literature values .科学的研究の応用

Medicinal Chemistry and Drug Design

2-Bromo-5-[(2-carboxyphenyl)sulfamoyl]benzoic acid serves as a valuable scaffold for designing novel drugs. Researchers explore its potential as a building block for creating new pharmaceutical compounds. By modifying its structure, they can fine-tune properties such as solubility, binding affinity, and metabolic stability. The carboxylic acid group allows for easy derivatization, enabling the synthesis of analogs with improved pharmacological profiles .

Biomolecule-Ligand Complex Studies

In structural biology and biochemistry, scientists investigate how proteins interact with ligands (small molecules). 2-Bromo-ortho-benzoic acid can serve as a ligand in these studies. By crystallizing protein-ligand complexes, researchers gain insights into binding sites, conformational changes, and potential drug targets. The sulfamoyl group enhances interactions with protein residues, making it a useful probe for understanding molecular recognition .

Free Energy Calculations

Molecular dynamics simulations and free energy calculations play a crucial role in understanding thermodynamic properties and binding affinities. Researchers use 2-bromo-ortho-benzoic acid as a model system to explore ligand binding energetics. By calculating binding free energies, they predict ligand affinities and optimize drug candidates .

Organic Synthesis and Functional Group Transformations

The benzylic position (adjacent to the aromatic ring) in 2-bromo-ortho-benzoic acid is chemically reactive. Researchers exploit this reactivity for various transformations. For instance:

特性

IUPAC Name |

2-bromo-5-[(2-carboxyphenyl)sulfamoyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrNO6S/c15-11-6-5-8(7-10(11)14(19)20)23(21,22)16-12-4-2-1-3-9(12)13(17)18/h1-7,16H,(H,17,18)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAONMNLMUJUFDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)C2=CC(=C(C=C2)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrNO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-[(2-carboxyphenyl)sulfamoyl]benzoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide](/img/structure/B2528494.png)

![N-(2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzamide oxalate](/img/structure/B2528498.png)

![8-{[2-(diethylamino)ethyl]amino}-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2528499.png)

![5-(3-chlorobenzyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2528510.png)